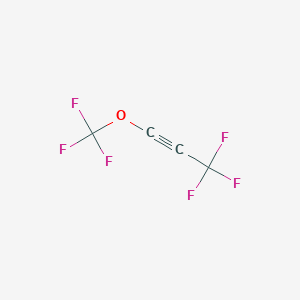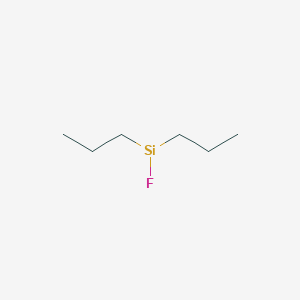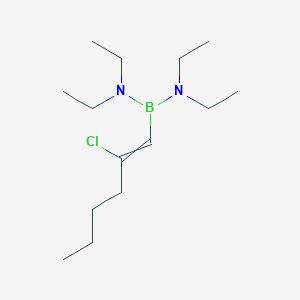
1-(2-Chlorohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a chemical compound known for its unique structure and properties. It contains a boron atom bonded to a complex organic framework, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves several steps. One common method includes the reaction of 2-chlorohex-1-ene with N,N,N’,N’-tetraethylboranediamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidized products.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced boron compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable boron-containing structures.
Mecanismo De Acción
The mechanism by which 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other boron-containing compounds such as:
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine: This compound has a similar structure but differs in the number of ethyl groups attached to the boron atom.
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: Another related compound with a different functional group attached to the hex-1-en-1-yl moiety.
The uniqueness of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine lies in its specific arrangement of atoms and the presence of the tetraethylboranediamine moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
63011-77-8 |
|---|---|
Fórmula molecular |
C14H30BClN2 |
Peso molecular |
272.67 g/mol |
Nombre IUPAC |
N-[2-chlorohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H30BClN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3 |
Clave InChI |
NMDRNCSHNMCRJG-UHFFFAOYSA-N |
SMILES canónico |
B(C=C(CCCC)Cl)(N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
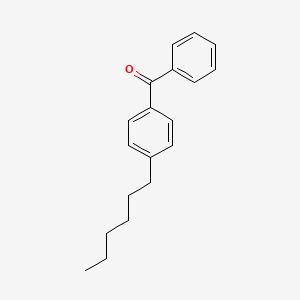
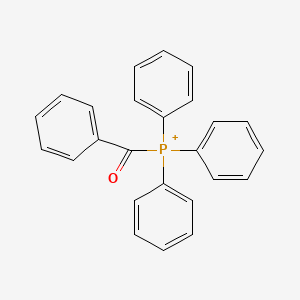
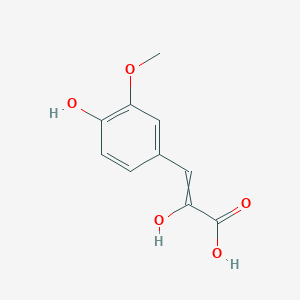



![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
